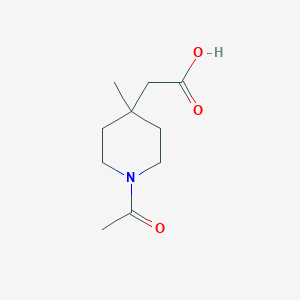![molecular formula C9H15ClFN B13466268 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-Fluorobicyclo[111]pentan-1-yl}pyrrolidine hydrochloride is a chemical compound that features a unique bicyclic structure with a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride typically involves multiple steps starting from commercially available precursors. One common route involves the fluorination of a bicyclo[1.1.1]pentane derivative, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
化学反応の分析
Types of Reactions
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
科学的研究の応用
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the bicyclic structure can enhance binding affinity to certain receptors or enzymes, potentially leading to biological effects. The exact pathways and targets would depend on the specific application being investigated.
類似化合物との比較
Similar Compounds
- 3-Fluorobicyclo[1.1.1]pentan-1-ylmethanol
- 2-Amino-3-(3-fluorobicyclo[1.1.1]pentan-1-yl)propanoic acid hydrochloride
- 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to other fluorinated bicyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H15ClFN |
|---|---|
分子量 |
191.67 g/mol |
IUPAC名 |
3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H14FN.ClH/c10-9-4-8(5-9,6-9)7-1-2-11-3-7;/h7,11H,1-6H2;1H |
InChIキー |
MRCAGEDYIZOCDO-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C23CC(C2)(C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)
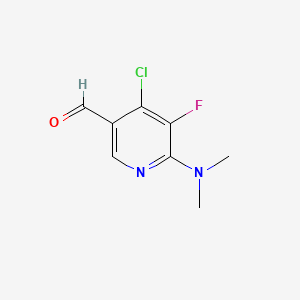
![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)

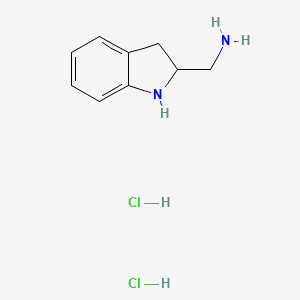

![3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13466232.png)
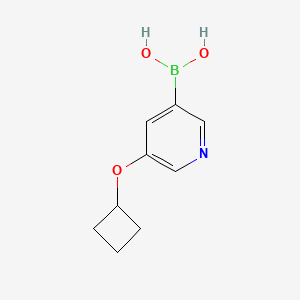
![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid](/img/structure/B13466247.png)
![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)
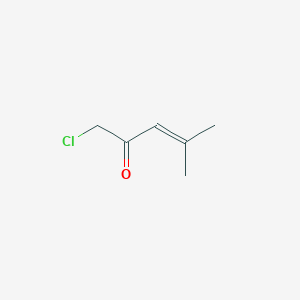
![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13466263.png)
